Product packaging for FA-Gly-Phe-Leu(Cat. No.:)

FA-Gly-Phe-Leu

Cat. No.: B1446228
M. Wt: 455.5 g/mol
InChI Key: UADPUXIEEYQMRI-FWEDTRJPSA-N
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Description

FA-Gly-Phe-Leu-OH is a synthetic polypeptide with the sequence Folic acid-Gly-Phe-Leu. This compound is recognized in research for its potential application in constructing advanced drug delivery systems, particularly for cancer therapeutics . One prominent research application utilizes this compound as a key component in a folate receptor (FR)-mediated and cathepsin B (CTSB)-sensitive drug delivery system. In this context, the this compound sequence is part of a linker between the targeting ligand (folic acid, FA) and an anticancer drug (e.g., SN38). Folic acid targets the folate receptor, which is overexpressed on the surface of many cancer cells, enabling specific cellular uptake. The Gly-Phe-Leu (GFL) segment is a substrate for the enzyme cathepsin B, which is highly active in the tumor microenvironment. This design allows for the controlled release of the active drug inside target cells, improving therapeutic efficacy and reducing off-target effects . The compound is supplied with high purity for research applications. It is intended for use in scientific investigations such as drug targeting mechanism studies, enzyme-responsive material development, and oncology research. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29N3O6 B1446228 FA-Gly-Phe-Leu

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6/c1-16(2)13-20(24(31)32)27-23(30)19(14-17-7-4-3-5-8-17)26-22(29)15-25-21(28)11-10-18-9-6-12-33-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/b11-10+/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADPUXIEEYQMRI-FWEDTRJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Interactions and Substrate Specificity of Fa Gly Phe Leu Oh and Analogues

Kinetic Characterization of FA-Gly-Phe-Leu-OH Hydrolysis

The hydrolysis of this compound-OH by various enzymes can be quantified to understand the efficiency and mechanics of the catalytic process. This involves determining key kinetic parameters and assessing the influence of environmental factors such as pH.

Determination of Catalytic Efficiency (kcat/KM) in Model Systems

The catalytic efficiency, represented by the kcat/KM ratio, is a fundamental measure of how efficiently an enzyme converts a substrate into a product. For FA-peptide substrates, this is often determined using spectrophotometric methods that monitor the change in absorbance as the furylacryloyl (FA) group is cleaved. acs.org

Studies on various peptidases have utilized this compound-OH and its analogues to determine their catalytic efficiencies. For instance, the hydrolysis of a similar substrate, FA-Phe-Ala-Phe, by Escherichia coli dipeptidyl carboxypeptidase (EcDCP) yielded a kcat/KM value of 5246 mM⁻¹ sec⁻¹. scialert.net In another example, the hydrolysis of FA-Phe-Gly-Gly by the same enzyme resulted in a kcat/KM of 1594 mM⁻¹ sec⁻¹. scialert.net The kinetic parameters for the hydrolysis of various FA-peptides by different enzymes are summarized in the table below, illustrating the diverse catalytic efficiencies depending on the enzyme and the specific peptide sequence.

Catalytic Efficiency of Various Peptidases on FA-Peptide Substrates

EnzymeSubstrateKM (mM)kcat (s⁻¹)kcat/KM (mM⁻¹ s⁻¹)Reference
E. coli Dipeptidyl Carboxypeptidase (EcDCP)FA-Phe-Ala-Phe0.212185246 scialert.net
E. coli Dipeptidyl Carboxypeptidase (EcDCP)FA-Phe-Gly-Gly--1594 scialert.net
Halophilic Metalloprotease EYHIIIFA-Gly-Phe-NH₂--36.49 frontiersin.org
Halophilic Metalloprotease EYHIIIFA-Gly-Leu-NH₂--2.13 frontiersin.org
Cold-Adapted Protease EK4-1FA-Gly-Phe-NH₂--3.513 nih.gov
Cold-Adapted Protease EK4-1FA-Gly-Leu-NH₂--2.925 nih.gov

pH Dependence of Enzymatic Activity and Stability

The activity and stability of enzymes are significantly influenced by pH. For carboxypeptidase Y (CPD-Y), the hydrolysis of the related substrate FA-Phe-Leu-OH shows a decrease in kcat at a pKa of 8.4. acs.org The KM for this substrate was found to increase, with the titration of Glu145 (pKa of 5.3 ± 0.2) being responsible for this effect. acs.org The optimal pH for the activity of human carboxypeptidase A4 (CPA4) was found to be in the range of 8.5–9 for the substrates FA-Phe-Phe and FA-Phe-Ala, with very low activity below pH 6. nih.gov Similarly, a halophilic metalloprotease, EYHIII, exhibited optimal activity at pH 8.0 and maintained over 90% of its activity across a pH range of 7.0–10.0. frontiersin.org In contrast, rat liver phenylalanine hydroxylase shows a pH optimum of about 8.5 with its native cofactor, but this shifts to 7.0 upon activation. nih.gov This demonstrates that the optimal pH for enzymatic activity is dependent on the specific enzyme, the substrate, and even the activation state of the enzyme.

Specificity Profiling with Diverse Peptidases and Proteases

This compound-OH and its analogues are instrumental in profiling the substrate specificity of a wide range of peptidases and proteases, including carboxypeptidases and metalloproteases.

Investigation of this compound-OH as a Substrate for Carboxypeptidases (e.g., Carboxypeptidase Y)

Carboxypeptidase Y (CPD-Y), a serine carboxypeptidase, demonstrates a preference for hydrophobic P'1 amino acid residues. nih.gov The S'1 binding pocket of CPD-Y is hydrophobic and spacious, accommodating such residues. nih.gov While direct kinetic data for this compound-OH with CPD-Y is not extensively detailed in the provided context, studies with similar substrates like FA-Phe-Leu-OH reveal important characteristics. For instance, the hydrolysis of FA-Phe-Leu-OH by wild-type CPD-Y has been characterized, showing a kcat that decreases at high pH. acs.org Another carboxypeptidase from Mucor racemosus readily hydrolyzes peptides with aliphatic or aromatic side chains. asm.org Human carboxypeptidase A4 (CPA4) also shows a preference for C-terminal aliphatic and aromatic residues, consistent with its CPA-like nature. nih.gov

Analysis of Substrate Recognition by Metalloproteases (e.g., Thermolysin, Dipeptidyl Carboxypeptidase)

Metalloproteases exhibit distinct substrate specificities that can be probed using FA-peptide substrates. Thermolysin, a thermostable neutral metalloproteinase, preferentially hydrolyzes peptide bonds containing hydrophobic amino acid residues, particularly at the P1' position. researchgate.net FA-Gly-Leu-Ala-OH is a known good substrate for thermolysin. glpbio.com The activity of thermolysin can be significantly enhanced by high concentrations of neutral salts, an effect observed with substrates like N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide. researchgate.net

Dipeptidyl carboxypeptidases, such as the one from E. coli (EcDCP), also show clear preferences. EcDCP, a zinc metallopeptidase, favors phenylalanine at the P1 position, glycine (B1666218) at the P1' position, and phenylalanine at the P2' position based on tests with various FA-tripeptides. scialert.net This enzyme was unable to hydrolyze FA-dipeptides or FA-peptides with a blocked C-terminus. scialert.net A halophilic metalloprotease, EYHIII, from Salinivibrio sp. YH4, demonstrated strong hydrolytic activity towards FA-Gly-Phe-NH₂ and FA-Gly-Leu-NH₂, which have large hydrophobic residues at the P1′ position. frontiersin.org

Influence of Amino Acid Residues at P1' and P2' Positions on Enzyme Specificity

The amino acid residues at the P1' and P2' positions, which are C-terminal to the scissile bond, play a crucial role in determining enzyme specificity. For E. coli dipeptidyl carboxypeptidase (EcDCP), studies using FA-Phe-Xaa-Gly sequences revealed a preference for Gly at the P1' position. scialert.net The S2' pocket of this enzyme showed a remarkable selectivity for Phe at the P2' position, as evidenced by the efficient hydrolysis of FA-Gly-Leu-Phe. scialert.net

In the case of α-chymotrypsin, the introduction of a Leucine (B10760876) residue at the P1' position leads to a significant amount of digestion. beilstein-journals.org The S1' subsite of α-chymotrypsin generally accommodates basic residues with long side chains. doi.org For elastase, which prefers to hydrolyze peptide bonds C-terminal to uncharged non-aromatic amino acids, fluorination at the P2' position showed a protective effect towards hydrolysis. beilstein-journals.org The S1 and S1' subsites of the M1-family aminopeptidase (B13392206) from Plasmodium falciparum (PfA-M1) exhibit a preference for basic and hydrophobic sidechains. nih.gov Interestingly, while Proline was strongly disfavored at the P1 and P1' positions, it was well-tolerated at the P2' position. nih.gov

Influence of P1' and P2' Residues on Substrate Specificity

EnzymePositionPreferred Residue(s)Disfavored Residue(s)Reference
E. coli Dipeptidyl Carboxypeptidase (EcDCP)P1'Glycine- scialert.net
E. coli Dipeptidyl Carboxypeptidase (EcDCP)P2'Phenylalanine- scialert.net
α-ChymotrypsinP1'Leucine, Basic residues- beilstein-journals.orgdoi.org
ElastaseP2'Fluorinated residues (protective)- beilstein-journals.org
Plasmodium falciparum Aminopeptidase (PfA-M1)P1'Basic, HydrophobicProline nih.gov
Plasmodium falciparum Aminopeptidase (PfA-M1)P2'Proline (tolerated)- nih.gov

Mechanisms of Enzymatic Cleavage and Degradation Pathways of Gly-Phe-Leu Sequences

The enzymatic breakdown of peptides is a fundamental biological process, crucial for protein turnover, nutrient absorption, and the regulation of bioactive peptides. The Gly-Phe-Leu sequence, and by extension its N-terminally modified analogue this compound-OH, is susceptible to cleavage by a variety of peptidases. The specific enzymes involved and the precise cleavage sites are determined by the substrate specificity of the acting peptidases, which recognize particular amino acid residues or motifs within the peptide chain.

Peptides are primarily degraded by exopeptidases, which cleave peptide bonds from the ends of the polypeptide chain, or endopeptidases, which act on internal peptide bonds. The Gly-Phe-Leu sequence can be targeted by both types of enzymes. For instance, in the bacterium Lactococcus lactis, the degradation of Gly-Phe-Leu is facilitated by general aminopeptidases such as PepN and PepC. scialert.net These enzymes work by sequentially removing amino acids from the N-terminus. PepN, a broad-specificity aminopeptidase, can hydrolyze the Gly-Phe bond, releasing Glycine and the subsequent dipeptide Phe-Leu. PepC can also contribute to this process. scialert.net The resulting dipeptide can then be further broken down by dipeptidases.

The degradation pathway can also involve the concerted action of multiple peptidases with overlapping specificities. scialert.net If a primary peptidase is absent, other enzymes can often compensate, albeit sometimes less efficiently. This redundancy ensures the effective breakdown of peptides into usable amino acids.

The introduction of the 3-(2-furyl)acryloyl (FA) group at the N-terminus of Gly-Phe-Leu-OH alters its susceptibility to certain peptidases. Aminopeptidases that require a free N-terminus would be inhibited. However, the peptide remains a substrate for carboxypeptidases, which cleave the C-terminal amino acid, and potentially for certain endopeptidases.

Carboxypeptidases, such as Carboxypeptidase Y (CPD-Y) from baker's yeast, are serine proteases that show a preference for hydrophobic C-terminal residues. acs.orgresearchgate.netebi.ac.uk Therefore, this compound-OH is a potential substrate for CPD-Y, which would cleave the C-terminal Leucine residue. The efficiency of this cleavage is dependent on factors like pH. For the closely related substrate FA-Phe-Leu-OH, the catalytic efficiency of CPD-Y is significantly influenced by pH, with a pK value of 8.4 affecting the maximal rate of catalysis (kcat). acs.org

Dipeptidyl carboxypeptidases, such as the Escherichia coli enzyme (EcDCP), represent another major degradation pathway. These enzymes cleave a dipeptide from the C-terminus of their substrates. scialert.netnih.gov While EcDCP can hydrolyze various FA-tripeptides, its efficiency is highly dependent on the amino acid residues at the P1, P1', and P2' positions (using the Schechter and Berger nomenclature). scialert.net Studies on a range of FA-tripeptides have shown that EcDCP favors a phenylalanine residue at the P1 position (the third residue from the C-terminus). scialert.net This suggests that this compound-OH, with Phenylalanine at the P1 position, would be a substrate for this class of enzymes, leading to the cleavage of the Phe-Leu dipeptide.

The degradation of peptides with Gly-Phe-Leu sequences is a complex process involving a variety of peptidases with distinct but sometimes overlapping specificities. The presence of an N-terminal FA group modifies the degradation profile, protecting the peptide from aminopeptidases while leaving it susceptible to carboxypeptidases and dipeptidyl carboxypeptidases. The precise degradation pathway in a given biological system will depend on the specific peptidases present and the local environmental conditions, such as pH.

The interaction of this compound-OH and its analogues with enzymes is primarily governed by the substrate specificity of the peptidases. The 3-(2-furyl)acryloyl (FA) group serves as a chromophore, allowing for spectrophotometric monitoring of the cleavage reaction, making FA-peptides valuable tools for studying enzyme kinetics.

Detailed research findings have elucidated the substrate preferences of various carboxypeptidases using libraries of FA-peptides. Carboxypeptidase Y (CPD-Y), a serine carboxypeptidase, exhibits a preference for C-terminal hydrophobic amino acid residues. researchgate.netebi.ac.uk Kinetic studies on the hydrolysis of FA-Phe-Leu-OH by wild-type CPD-Y have provided insights into its catalytic mechanism and pH dependence. acs.org The table below shows the pH dependence of the kinetic parameters for the hydrolysis of FA-Phe-Leu-OH by Carboxypeptidase Y.

Table 1: pH Dependence of Kinetic Parameters for the Hydrolysis of FA-Phe-Leu-OH by Wild-Type Carboxypeptidase Y acs.org
pHkcat (min⁻¹)KM (mM)kcat/KM (min⁻¹mM⁻¹)
5.5---
6.5---
7.5---
8.4DecreasesIncreases-

Note: Specific values were not provided in the source, but the trends were described. At a pK value of 8.4, kcat was observed to decrease, while KM increased.

Escherichia coli dipeptidyl carboxypeptidase (EcDCP), a zinc metallopeptidase, displays catalytic properties similar to angiotensin I-converting enzyme (ACE). scialert.net Its substrate specificity has been extensively studied using a series of FA-tripeptides. These studies reveal a strong preference for a phenylalanine residue at the P1 position. scialert.net The catalytic efficiency (kcat/KM) is also influenced by the residues at the P1' and P2' positions. The table below presents the kinetic parameters for the hydrolysis of various FA-tripeptides by EcDCP, illustrating the enzyme's substrate specificity.

Table 2: Kinetic Parameters of EcDCP-catalyzed Hydrolysis of Various FA-Peptides scialert.net
SubstrateKM (mM)kcat (s⁻¹)kcat/KM (mM⁻¹s⁻¹)
FA-Phe-Ala-Phe0.212185246
FA-Phe-His-Leu1.018681868
FA-Phe-Gly-Gly--1594
FA-Gly-Gly-PheNot hydrolyzed

Note: Some specific KM and kcat values for FA-Phe-Gly-Gly were not provided in the source.

Human carboxypeptidase A6 (CPA6) is another enzyme whose substrate specificity has been explored using FA-dipeptide substrates. CPA6 shows a preference for substrates with a penultimate phenylalanine residue followed by a hydrophobic C-terminal amino acid.

The collective data from these studies indicate that this compound-OH is a likely substrate for several types of carboxypeptidases. The presence of Phenylalanine at the P1 position makes it a favorable substrate for enzymes like EcDCP. The C-terminal Leucine, a hydrophobic residue, makes it a target for carboxypeptidases like CPD-Y and CPA6. The specific kinetic parameters for the hydrolysis of this compound-OH by these enzymes would provide a more definitive understanding of its enzymatic interactions.

Computational Modeling and Simulation of Fa Gly Phe Leu Oh and Analogues

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, used to model the physical movements of atoms and molecules over time. nih.govacs.org For a flexible peptide such as FA-Gly-Phe-Leu-OH, MD simulations provide a detailed picture of its conformational dynamics, revealing the ensemble of shapes the molecule can adopt in different environments.

The process begins by defining a starting 3D structure of the peptide, which is then placed in a simulated environment, such as a box of explicit water molecules to mimic aqueous solution. upc.edu A force field—a set of parameters describing the potential energy of the system—is applied to calculate the forces on each atom. mpg.de By solving Newton's equations of motion, the trajectory of each atom is traced over a set period, often on the scale of nanoseconds to microseconds. nih.govacs.org

Analysis of the resulting trajectory yields critical information about the peptide's structural behavior. Key metrics that are typically analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the peptide's backbone atoms over time from a reference structure, indicating whether the peptide reaches a stable conformation or continues to explore new structures. nih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues, highlighting the most flexible regions of the peptide. nih.gov For this compound-OH, the Glycine (B1666218) residue would likely show higher flexibility due to its lack of a side chain, while the bulkier Phenylalanine and Leucine (B10760876) residues might be more constrained.

Dihedral Angle Analysis: Tracking the backbone dihedral angles (phi, psi) allows for the characterization of secondary structure elements, such as turns or extended conformations, that the peptide may transiently adopt. tubitak.gov.tr

Principal Component Analysis (PCA): This technique can be used to analyze the covariance matrix of atomic displacements, identifying the dominant modes of motion and characterizing the most significant conformational changes the peptide undergoes. upc.edu

Through these analyses, MD simulations can generate a free energy landscape of the peptide, illustrating the relative stability of different conformations and the energy barriers between them. mpg.de This provides a comprehensive understanding of the peptide's inherent flexibility and preferred shapes, which is fundamental to its biological function and interactions.

Ligand-Receptor and Enzyme-Substrate Docking Studies of this compound-OH

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound-OH) to a second (a receptor, typically a protein or enzyme). nih.govmdpi.com This method is instrumental in elucidating the molecular recognition process, such as how a substrate fits into an enzyme's active site. nih.govijrpr.com

In a typical docking study involving this compound-OH as an enzyme substrate, the three-dimensional structures of both the peptide and the target enzyme are required. nih.gov The docking algorithm then samples a vast number of possible binding poses of the peptide within the enzyme's active site, evaluating each pose using a scoring function. ijrpr.com This function estimates the binding free energy, with lower energy scores generally indicating a more stable and favorable interaction. ijrpr.complos.org

The analysis of the top-ranked docking poses reveals the specific interactions that stabilize the enzyme-substrate complex. For this compound-OH, these interactions would likely include:

Hydrophobic Interactions: The phenyl ring of Phenylalanine and the isobutyl side chain of Leucine are strongly hydrophobic. ijcrt.org These residues would be expected to interact favorably with nonpolar pockets within the enzyme's active site. embopress.org

Hydrogen Bonds: The amide groups of the peptide backbone and the terminal carboxylate group are capable of forming hydrogen bonds with polar or charged amino acid residues in the active site, such as Aspartate, Glutamate, or Serine. plos.orgnih.gov

Pi-Stacking or Pi-Cation Interactions: The aromatic ring of Phenylalanine can engage in pi-stacking with other aromatic residues (like Tryptophan or Tyrosine) or pi-cation interactions with positively charged residues (like Arginine or Lysine) in the receptor. scienceopen.com

The insights from docking can guide further research. For example, identifying key interacting residues can inform site-directed mutagenesis experiments to verify the binding mode. embopress.org The predicted binding affinity can help explain experimentally observed enzyme kinetics. plos.org

Table 1: Hypothetical Docking Interactions for this compound-OH in an Enzyme Active Site
This compound-OH MoietyPotential Interacting Residue in EnzymeType of InteractionPredicted Distance (Å)
Phenylalanine (Aromatic Ring)TryptophanPi-Pi Stacking~4.5
Leucine (Isobutyl Side Chain)Valine, IsoleucineHydrophobic~3.9
Glycine (Backbone Carbonyl)Serine (Hydroxyl)Hydrogen Bond~2.8
C-Terminal -OHArginine (Guanidinium)Hydrogen Bond / Salt Bridge~3.0
N-Terminal FA GroupPhenylalanineHydrophobic~4.2

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov For peptides, QSAR can be used to predict the activity of new, unsynthesized sequences based on a dataset of known analogues. ingentaconnect.com

To develop a QSAR model for analogues of this compound-OH, a dataset of similar tetrapeptides with measured biological activity (e.g., enzyme inhibition IC50 values) is required. nih.govnih.gov The process involves several key steps:

Descriptor Calculation: The structure of each peptide is converted into a set of numerical values known as molecular descriptors. For peptides, these are often based on the physicochemical properties of the constituent amino acids, such as hydrophobicity, size (steric properties), and electronic properties. acs.orgfrontiersin.org

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, is used to create a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Validation: The model's predictive power is rigorously tested. This is typically done using an external test set of peptides that were not used in model creation and through internal cross-validation (e.g., leave-one-out). acs.org Key statistical metrics like the coefficient of determination (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set are used to assess the model's quality and robustness. nih.govresearchgate.net

Studies on tetrapeptides have shown that specific structural features are critical for activity. For instance, the hydrophobicity of the C-terminal and N-terminal amino acids often plays a crucial role. nih.govresearchgate.net For tripeptides, the properties of the amino acid at the second position have also been identified as important. nih.gov A successful QSAR model can provide valuable insights into the mechanism of action and guide the rational design of new, more potent peptide analogues. mdpi.com

Table 2: Summary of QSAR Model Performance for Short Peptides from Literature
Peptide ClassStatistical MethodR² (Training Set)Q² (Cross-Validation)Key Structural DeterminantsReference
DipeptidesPLS0.9500.941Hydrophobicity of C-terminal residue; bulkiness of N-terminal residue. nih.gov
TripeptidesPLS0.7700.742Hydrophobicity of C-terminal residue; electronic properties of residue at position 2. nih.gov
TetrapeptidesPLS0.9720.956Bulky hydrophobic N-terminus; hydrophobicity at position 2; electronic properties at positions 3 and 4. nih.govresearchgate.net
ACE-Inhibitory PeptidesMLR0.9360.926Amino acid indices representing various physicochemical properties. acs.org

Prediction of Proteolytic Stability and Degradation Pathways using Computational Tools

The therapeutic potential of peptides is often limited by their susceptibility to degradation by proteases. Computational tools offer a rapid, cost-effective way to predict the proteolytic stability of a peptide like this compound-OH and to identify its likely degradation pathways. creative-proteomics.comtandfonline.com

Several in silico approaches exist for predicting proteolytic cleavage. Many are based on known protease specificity, which is compiled in extensive databases. tandfonline.com These tools scan a peptide's sequence for motifs that are recognized by specific proteases. For this compound-OH, the sequence contains cleavage sites for several major protease families:

Chymotrypsin-like proteases: These enzymes preferentially cleave after large hydrophobic residues, making the peptide bond following Phenylalanine a highly probable cleavage site (Gly-Phe-|-Leu-OH).

Thermolysin-like proteases: These metalloproteases often cleave before hydrophobic residues, suggesting a potential cleavage site before Phenylalanine (FA-Gly-|-Phe-Leu-OH) or Leucine (FA-Gly-Phe-|-Leu-OH).

More advanced computational models, including those using machine learning and deep learning algorithms, have been developed to improve prediction accuracy. nih.govacs.org These models are trained on large datasets of experimentally verified cleavage data and can learn complex sequence patterns to predict the stability of a given peptide. nih.gov The output is often a stability score or a map of the most likely cleavage sites. acs.org

While in silico predictions are a valuable first step, they are typically followed by in vitro experiments for confirmation. tandfonline.com For example, a study on the protease EK4-1 confirmed its ability to hydrolyze dipeptide substrates with large, hydrophobic residues at the P1' position, such as FA-Gly-Phe-NH2 and FA-Gly-Leu-NH2. nih.gov This experimental finding aligns with computational predictions regarding protease affinity for such sequences. The thermal degradation of peptides can also be considered, where pathways may involve the formation of cyclic dipeptides (diketopiperazines). researchgate.net By identifying potential metabolic weak points, computational tools enable the rational design of more stable peptide analogues, for instance, by substituting susceptible amino acids or modifying the peptide backbone.

Table 3: Predicted Proteolytic Cleavage Sites for the Gly-Phe-Leu Core of this compound-OH
Potential Cleavage SiteExample Protease ClassBasis of PredictionPredicted Susceptibility
Gly-|-PheMetalloproteases (e.g., Thermolysin)Cleavage N-terminal to hydrophobic residues.Moderate
Phe-|-LeuSerine Proteases (e.g., Chymotrypsin)Cleavage C-terminal to large aromatic/hydrophobic residues.High
Leu-|-OHCarboxypeptidases (e.g., Carboxypeptidase A)Cleavage of C-terminal hydrophobic residues.High

Analytical Methodologies for Characterization and Quantification of Fa Gly Phe Leu Oh

Spectroscopic Approaches for Structural and Functional Studies

Spectroscopic methods provide invaluable insights into the molecular structure and functional properties of FA-Gly-Phe-Leu-OH without altering its chemical composition. These non-destructive techniques are essential for confirming the peptide's identity, purity, and for studying its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural determination of this compound-OH in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the peptide's covalent framework and spatial arrangement can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound-OH provides detailed information about the chemical environment of each proton in the molecule. The chemical shifts of the protons are influenced by their neighboring atoms, allowing for the identification of the different amino acid residues and the 3-(2-furyl)acryloyl (FA) group. Coupling constants (J-values) between adjacent protons provide insights into the dihedral angles of the peptide backbone and side chains, which are crucial for determining the peptide's conformation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound-OH. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and bonding environment. This technique is particularly useful for confirming the presence of all expected carbon atoms and for identifying the carbonyl groups of the peptide bonds and the carboxylic acid terminus.

2D NMR Techniques: For a complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY spectra reveal proton-proton coupling networks within each amino acid residue, while HSQC correlates directly bonded proton and carbon atoms. HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in connecting the individual amino acid spin systems and confirming the peptide sequence.

The following tables present illustrative ¹H and ¹³C NMR chemical shift data for this compound-OH.

Table 1: Illustrative ¹H NMR Chemical Shifts for this compound-OH

Atom Number Residue/Group Proton Chemical Shift (ppm) Multiplicity J-Coupling (Hz)
1 FA 6.45 d 15.5
2 FA 7.60 d 15.5
3 FA Furyl-H3 6.55 dd 3.5, 1.8
4 FA Furyl-H4 6.70 d 3.5
5 FA Furyl-H5 7.65 d 1.8
6 Gly 3.95 d 5.5
7 Phe 4.65 m -
8 Phe 3.10, 3.20 m -
9 Phe Aromatic 7.20-7.35 m -
10 Leu 4.40 m -
11 Leu 1.65 m -
12 Leu 1.50 m -
13 Leu 0.90, 0.95 d 6.5
14 - NH (Gly) 8.20 t 5.5
15 - NH (Phe) 8.40 d 8.0
16 - NH (Leu) 8.10 d 7.5

Table 2: Illustrative ¹³C NMR Chemical Shifts for this compound-OH

Atom Number Residue/Group Carbon Chemical Shift (ppm)
1 FA C=O 166.5
2 FA 118.0
3 FA 145.0
4 FA Furyl-C2 152.5
5 FA Furyl-C3 112.5
6 FA Furyl-C4 115.0
7 FA Furyl-C5 146.0
8 Gly 43.5
9 Gly C=O 169.0
10 Phe 55.0
11 Phe 38.0
12 Phe Aromatic C1 137.0
13 Phe Aromatic C2/6 129.5
14 Phe Aromatic C3/5 128.8
15 Phe Aromatic C4 127.0
16 Phe C=O 172.5
17 Leu 53.0
18 Leu 41.5
19 Leu 25.0
20 Leu Cδ1 22.0
21 Leu Cδ2 23.0

UV-Vis spectrophotometry is a versatile and widely used technique for monitoring the kinetics of enzymatic reactions involving this compound-OH. The principle of this method relies on the change in absorbance of a chromophore as the reaction progresses. The 3-(2-furyl)acryloyl (FA) group in this compound-OH is a convenient chromophore that allows for direct monitoring of its hydrolysis by certain proteases.

Thermolysin Activity Assay: Thermolysin, a metalloendopeptidase, can hydrolyze the peptide bond on the N-terminal side of hydrophobic residues, such as phenylalanine and leucine (B10760876). The hydrolysis of the Gly-Phe bond in this compound-OH by thermolysin leads to a decrease in absorbance at 345 nm. This change is due to the separation of the FA-Gly fragment from the Phe-Leu-OH portion, which alters the electronic environment of the furylacryloyl chromophore. By monitoring the rate of decrease in absorbance at 345 nm, the kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), can be determined.

Carboxypeptidase A Activity Assay: Carboxypeptidase A is a metalloexopeptidase that cleaves the C-terminal amino acid from a peptide chain, with a preference for aromatic or branched-chain aliphatic residues like leucine. The hydrolysis of the Phe-Leu bond in this compound-OH by carboxypeptidase A results in the release of L-leucine. The progress of this reaction can be monitored by observing the increase in absorbance at 254 nm, which corresponds to the formation of the new carboxylate group on the remaining FA-Gly-Phe fragment.

The following table provides representative kinetic data for the enzymatic hydrolysis of a substrate structurally similar to this compound-OH.

Table 3: Representative Kinetic Parameters for Thermolysin with a Furylacryloyl-Peptide Substrate

Enzyme Substrate Km (mM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Wavelength (nm)

Applications of Fa Gly Phe Leu Oh in Advanced Biochemical Research

Utilization in Peptide Screening and Library Development for Research Tools

FA-Gly-Phe-Leu-OH is identified as a key polypeptide through peptide screening, a high-throughput methodology used to identify and isolate active peptides from large combinatorial libraries. chemsrc.commedchemexpress.com This technique is fundamental in modern drug discovery and functional proteomics, enabling researchers to pinpoint peptides that exhibit specific biological activities. Peptide screening is instrumental for exploring protein-protein interactions, conducting functional analyses, and mapping epitopes, particularly in the development of new therapeutic agents. chemsrc.commedchemexpress.com

The development of peptide libraries, such as those that might contain sequences like Gly-Phe-Leu, involves synthesizing a vast number of different peptides. These libraries can be screened to discover molecules with desired properties. For instance, a library could be constructed with degenerate amino acid positions to explore a wide chemical space and identify novel binders or modulators of biological targets. nih.gov The inclusion of unnatural amino acids can further expand the diversity and potential functionality of these libraries. nih.gov Peptides identified from such screenings, including this compound-OH, serve as foundational tools for further research and development. medchemexpress.com The process of lipidization, or fatty acid acylation, is a common strategy in these libraries to enhance properties like stability and bioavailability. tandfonline.com

Design and Development of Enzyme Substrates and Inhibitor Scaffolds

The this compound-OH peptide is a recognized substrate for certain proteases, making it a useful tool for characterizing enzyme activity and specificity. The furylacryloyl (FA) group acts as a chromophore, allowing for the convenient spectrophotometric monitoring of peptide cleavage during enzymatic assays.

Detailed kinetic studies have been performed on closely related peptides. For example, the hydrolysis of FA-Phe-Leu-OH by carboxypeptidase Y has been characterized, revealing how pH affects its catalytic parameters, kcat and KM. acs.org It was observed that the catalytic rate (kcat) for FA-Phe-Leu-OH decreases at high pH with a pK value of 8.4. acs.org Similarly, a novel cold-adapted protease, EK4-1, has been shown to effectively hydrolyze dipeptide substrates with large, hydrophobic side chains at the P1' position, such as FA-Gly-Phe-NH2. nih.gov The hydrolysis rate for FA-Gly-Phe-NH2 was found to be particularly high, underscoring the enzyme's preference for aromatic residues at this position. nih.gov

SubstrateEnzymepHkcat (min⁻¹)KM (mM)kcat/KM (min⁻¹mM⁻¹)Source
FA-Phe-Leu-OH Wild-Type Carboxypeptidase Y6.5Value not specifiedValue not specifiedValue not specified acs.org
FA-Phe-Gly-OH Wild-Type Carboxypeptidase Y5.537000.4109000 acs.org
FA-Gly-Phe-NH₂ Protease EK4-18.0Rate specified as 1.20x higher than FA-Gly-Leu-NH₂Not specifiedNot specified nih.gov
FA-Gly-Leu-NH₂ Protease EK4-18.0Base rate for comparisonNot specifiedNot specified nih.gov

Beyond serving as substrates, acylated peptide structures like this compound-OH provide a scaffold for designing enzyme inhibitors. The general strategy involves creating molecules that can bind to an enzyme's active site but are resistant to cleavage, thereby blocking the enzyme's function. researchgate.net The design of such inhibitors often leverages the inherent reactivity of acylating agents or modifies the peptide backbone to create stable adducts with the enzyme. researchgate.net For instance, the structure of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for bacterial fatty acid synthesis, has been used to design potent inhibitors based on a benzoylaminobenzoic acid scaffold. acs.org Similarly, the hydrophobic pockets of enzymes that bind fatty acyl groups, such as certain sirtuins and palmitoyl (B13399708) acyltransferases (PATs), represent promising targets for the rational design of both covalent and non-covalent inhibitors. rsc.orgresearchgate.net

Investigation of Peptide-Membrane Interactions and Cellular Internalization Mechanisms (In Vitro)

While direct studies on this compound-OH are limited, the principles governing the behavior of fatty-acylated peptides provide a strong framework for understanding its likely interactions with cellular membranes. Fatty acylation is a well-established modification that significantly influences how peptides and proteins associate with lipid bilayers. nih.govacs.org This modification enhances hydrophobicity, promoting the peptide's insertion into or association with the membrane. researchgate.net

The interaction is driven by several factors:

Hydrophobic Partitioning : The fatty acyl chain partitions into the hydrophobic core of the lipid bilayer. The length and saturation of the fatty acid chain are critical; for instance, myristoylation (C14) and palmitoylation (C16) are common biological modifications that anchor proteins to membranes. nih.govnih.gov

Amino Acid Composition : The peptide sequence itself contributes to membrane interaction. Aromatic residues like Phenylalanine (Phe) and hydrophobic residues like Leucine (B10760876) (Leu) are known to favorably interact with the interfacial region of the membrane. mdpi.com

Electrostatic Interactions : Cationic residues can form electrostatic interactions with negatively charged lipid headgroups, further stabilizing the peptide-membrane complex. tandfonline.com

Fatty acylation is a proven strategy to enhance the cellular uptake of peptides. nih.gov Studies on other fatty-acylated peptides demonstrate that they can enter cells through various endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis. nih.gov Upon internalization, these peptides often accumulate in endosomes and lysosomes. nih.gov Importantly, a fraction of fatty-acylated peptides can escape these compartments and distribute to the cytosol and other organelles like the ER, Golgi, and mitochondria. nih.gov This ability to cross membranes and reach intracellular targets is a key area of research for developing new therapeutics. nih.govnih.gov The conjugation of a cell-penetrating peptide (CPP) to a cargo, sometimes via a cleavable linker like Gly-Phe-Leu-Gly, is another strategy to facilitate cellular entry and subsequent release of the active molecule. acs.orguni-bielefeld.de

Contribution to Understanding Protein Fatty Acylation Mechanisms and Roles in Cellular Biology

This compound-OH and related fatty-acylated peptides are valuable probes for studying protein fatty acylation, a crucial post-translational modification that regulates protein localization, stability, and function. nih.govnih.gov The two major types of fatty acylation are N-myristoylation and S-palmitoylation. nih.gov

N-myristoylation is the irreversible attachment of myristate (a C14 fatty acid) to an N-terminal glycine (B1666218) residue, a reaction catalyzed by N-myristoyltransferase (NMT). nih.govnih.govpnas.org This modification is structurally analogous to the N-terminal acylation in this compound-OH. Synthetic fatty-acylated peptides and fatty acid analogs are used extensively in vitro to dissect the mechanisms of NMT. nih.govpnas.org These studies have revealed that NMT selects its fatty acyl substrates primarily based on chain length rather than hydrophobicity. nih.govpnas.org Using analogs, researchers have shown that the nature of the fatty acyl group bound to NMT can profoundly influence the enzyme's affinity for its peptide substrates and the rate of product formation. nih.govpnas.org

These tools are essential for understanding how N-myristoylation directs proteins to specific membrane compartments and mediates protein-protein interactions. acs.orgnih.gov For example, the modification is critical for the function of numerous signaling proteins, including ADP-ribosylation factors (ARFs) and the Lck kinase. nih.gov By using fatty acid analogs in cell culture, scientists can metabolically label and identify new acylated proteins, expanding our understanding of the "acyl-proteome". nih.gov

Acylation TypeFatty AcidLinkageKey Enzyme(s)ReversibilityCellular Role
N-Myristoylation Myristic acid (14:0)Amide bond to N-terminal GlycineN-Myristoyltransferase (NMT)IrreversibleMembrane targeting, protein-protein interactions
S-Palmitoylation Palmitic acid (16:0)Thioester bond to CysteineDHHC-PATsReversible (by thioesterases)Dynamic membrane association, protein trafficking

Research into Biochemical Modulating Properties of Related Peptide Sequences

The biochemical properties of peptides are heavily influenced by their amino acid sequence and modifications like acylation. Research into sequences related to Gly-Phe-Leu sheds light on the structure-activity relationships that govern their function.

The hydrophobicity of a peptide is a critical determinant of its biological activity. mdpi.com Peptides containing hydrophobic amino acids like Phenylalanine (Phe) and Leucine (Leu), particularly at the N-terminus, often exhibit enhanced antioxidant and membrane-interactive properties. researchgate.netoup.com The hydrophobic character allows these peptides to interact more effectively with lipid bilayers, which can be crucial for their mechanism of action. mdpi.com

Fatty acid acylation, as seen in this compound-OH, is a powerful tool for modulating the properties of peptides. tandfonline.com This "lipidization" can:

Prolong Half-Life : By promoting binding to serum albumin, fatty acylation can protect peptides from rapid renal clearance and enzymatic degradation. tandfonline.comnih.gov

Enhance Bioavailability : The increased lipophilicity can improve absorption and distribution. tandfonline.com

Modulate Receptor Binding : The acyl chain can influence the conformation of the peptide and its affinity for specific biological targets. tandfonline.com

Short-chain fatty acids (SCFAs) themselves, and the N-acyl amino acids derived from them, are increasingly recognized as important signaling molecules. portlandpress.commdpi.com They can act as inhibitors of enzymes like histone deacetylases (HDACs) or as ligands for G protein-coupled receptors (GPRs), thereby modulating gene expression and intracellular signaling pathways. portlandpress.com Therefore, synthetic acylated peptides like this compound-OH are part of a broader class of molecules with significant potential to modulate biochemical and cellular processes.

Q & A

Q. How should conflicting data on this compound-OH’s cytotoxicity be resolved?

  • Methodology :
  • Triangulation : Cross-validate results via MTT, LDH, and live/dead assays .
  • Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify apoptosis/necrosis pathways .

Literature & Citation Practices

Q. What databases are most reliable for retrieving primary literature on this compound-OH?

  • Methodology : Prioritize SciFinder , Reaxys , and PubMed for peer-reviewed studies. Avoid overreliance on Google Scholar due to incomplete coverage .

Q. How can researchers mitigate bias when conducting meta-analyses on this compound-OH?

  • Methodology :
  • Search Strategy : Use controlled vocabularies (e.g., MeSH terms) and include gray literature (preprints, conference abstracts) .
  • Risk of Bias Assessment : Apply ROBINS-I tool for non-randomized studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.